molecular formula C9H12INO B8277086 2-Ethoxy-4-iodo-3,5-dimethylpyridine

2-Ethoxy-4-iodo-3,5-dimethylpyridine

Cat. No.: B8277086
M. Wt: 277.10 g/mol
InChI Key: AAHNQMFLEQVCDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-4-iodo-3,5-dimethylpyridine is a halogenated pyridine derivative featuring a substituted aromatic ring with distinct functional groups:

  • Ethoxy group at position 2 (electron-donating via resonance).
  • Iodo group at position 4 (electron-withdrawing due to high electronegativity).
  • Methyl groups at positions 3 and 5 (steric bulk and inductive electron donation).

The iodo substituent may confer unique reactivity in cross-coupling reactions or serve as a radiolabeling site in medicinal chemistry.

Properties

Molecular Formula

C9H12INO

Molecular Weight

277.10 g/mol

IUPAC Name

2-ethoxy-4-iodo-3,5-dimethylpyridine

InChI

InChI=1S/C9H12INO/c1-4-12-9-7(3)8(10)6(2)5-11-9/h5H,4H2,1-3H3

InChI Key

AAHNQMFLEQVCDE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C(=C1C)I)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents (Position) Key Properties/Applications Evidence Reference
This compound 2-ethoxy, 4-iodo, 3,5-methyl Potential use in coupling reactions or drug design (inference) N/A (Target)
2-Fluoro-4-iodo-3,5-dimethylpyridine 2-fluoro, 4-iodo, 3,5-methyl Smaller substituent (F vs. ethoxy); may enhance reactivity in nucleophilic substitutions
4-Methoxy-3,5-dimethylpyridine 4-methoxy, 3,5-methyl Hydrophobic binding moiety in Hsp90 inhibitors (e.g., BIIB021, EC144)
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride 2-chloromethyl, 4-methoxy, 3,5-methyl Intermediate in omeprazole synthesis; reactive chloromethyl group for further functionalization
2-Iodo-3,5-dimethylpyridine 2-iodo, 3,5-methyl Simpler structure; lacks ethoxy and 4-iodo groups; used in aryl halide chemistry

Steric and Electronic Effects

  • For example, 4-chloro-3,5-dimethylpyridine showed reduced yields in C-N coupling due to steric clashes during oxidative addition . The 4-iodo group in the target compound introduces significant steric bulk compared to smaller substituents (e.g., methoxy or fluoro), which may limit accessibility in binding pockets or catalytic sites.
  • Electronic Effects :

    • The ethoxy group (position 2) donates electron density via resonance, activating the pyridine ring toward electrophilic substitution. In contrast, iodo (position 4) withdraws electron density, creating a polarized ring system.
    • In Hsp90 inhibitors like BIIB021, the 4-methoxy group participates in hydrophobic interactions, while EC144’s conserved 4-methoxy-3,5-dimethylpyridine moiety enhances potency by 20-fold compared to BIIB021 .

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